molecular formula C25H21FN2O4S B2679360 N-(4-fluorophenyl)-2-[6-methyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 902521-13-5

N-(4-fluorophenyl)-2-[6-methyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B2679360
CAS No.: 902521-13-5
M. Wt: 464.51
InChI Key: KLCYLBKKSBMYHZ-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-[6-methyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide: is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methylbenzenesulfonyl group, and a dihydroquinolinone moiety.

Scientific Research Applications

N-(4-fluorophenyl)-2-[6-methyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving quinoline derivatives.

    Industry: It can be used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-[6-methyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the dihydroquinolinone core: This can be achieved through a cyclization reaction involving an appropriate precursor.

    Introduction of the sulfonyl group: This step involves the sulfonylation of the dihydroquinolinone intermediate using a sulfonyl chloride reagent.

    Attachment of the fluorophenyl group: This can be done through a nucleophilic substitution reaction.

    Acetylation: The final step involves the acetylation of the intermediate to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-[6-methyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halides (e.g., NaCl, KBr) and bases (e.g., NaOH, KOH) are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction could produce dihydroquinoline derivatives.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-[6-methyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-[6-methyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
  • N-(4-bromophenyl)-2-[6-methyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
  • N-(4-methylphenyl)-2-[6-methyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Uniqueness

The uniqueness of N-(4-fluorophenyl)-2-[6-methyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can influence the compound’s reactivity and interaction with biological targets.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[6-methyl-3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN2O4S/c1-16-3-10-20(11-4-16)33(31,32)23-14-28(22-12-5-17(2)13-21(22)25(23)30)15-24(29)27-19-8-6-18(26)7-9-19/h3-14H,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCYLBKKSBMYHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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